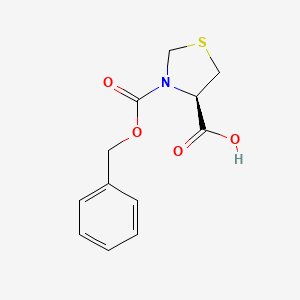
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate
Descripción general
Descripción
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate, also known as MBC, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of tubulin polymerization, which makes it useful in the study of microtubule dynamics and cellular processes that depend on microtubules. In
Mecanismo De Acción
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate inhibits tubulin polymerization by binding to the colchicine binding site on the tubulin molecule. This prevents the formation of microtubules, which are essential for cell division and other cellular processes. Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate also induces the depolymerization of existing microtubules, leading to the disruption of the cytoskeleton and cell death.
Biochemical and Physiological Effects
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. It also affects the cytoskeleton and cell morphology, leading to changes in cell motility and migration. Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by stabilizing microtubules in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate is a potent and specific inhibitor of tubulin polymerization, making it a valuable tool for studying microtubule dynamics and cellular processes that depend on microtubules. However, it has some limitations in lab experiments. Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate can be toxic to cells at high concentrations, and its effects on microtubules can be reversible, which can complicate data interpretation. Additionally, Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate can have off-target effects on other cellular processes, which can confound experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate. One area of interest is the development of more potent and selective inhibitors of tubulin polymerization that can be used in cancer therapy. Another area of research is the investigation of the neuroprotective effects of Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate in combination with other drugs to enhance its effects and reduce toxicity is an area of active research.
Aplicaciones Científicas De Investigación
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate has been extensively used in scientific research to study microtubule dynamics and cellular processes that depend on microtubules. It is a potent inhibitor of tubulin polymerization, which makes it useful in the study of mitosis, cell division, and cancer cell growth. Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate has also been used to investigate the role of microtubules in neuronal development and function.
Propiedades
IUPAC Name |
methyl 3-chloro-6-hydroxy-2-methyl-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-10-14(16(19)20-2)12(18)8-13(15(10)17)21-9-11-6-4-3-5-7-11/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLRKPONIWXRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OCC2=CC=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



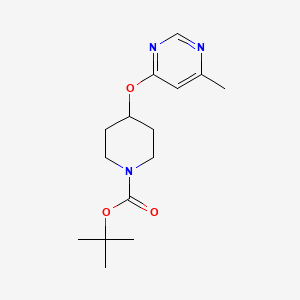

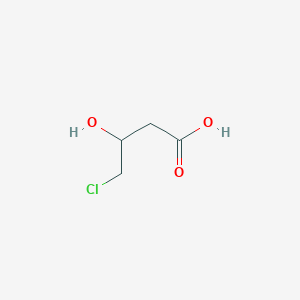
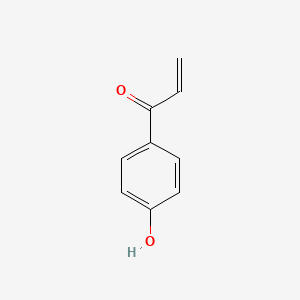

![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
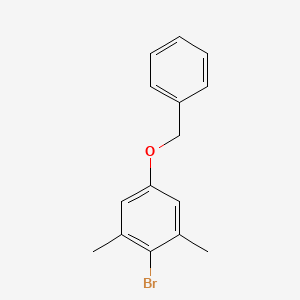
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B3333308.png)
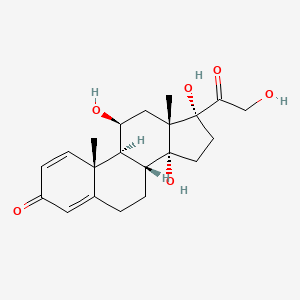

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B3333339.png)
